![molecular formula C15H17N3OS B7583706 (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B7583706.png)
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone
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Overview
Description
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone, also known as DMDBTM, is a chemical compound that belongs to the benzodiazepine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMDBTM has been shown to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone acts on the GABA-A receptor, which is the most important inhibitory neurotransmitter receptor in the brain. It binds to a specific site on the receptor, which increases the affinity of the receptor for GABA. This results in an increase in the inhibitory tone of the brain, which leads to the anxiolytic, anticonvulsant, and sedative effects of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone.
Biochemical and physiological effects:
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone has been shown to have a number of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of glutamate release, and the regulation of calcium ion channels. These effects are thought to be responsible for the anxiolytic, anticonvulsant, and sedative properties of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone.
Advantages and Limitations for Lab Experiments
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone has several advantages for lab experiments, including its high potency, its selectivity for the GABA-A receptor, and its unique mechanism of action. However, it also has some limitations, including its potential for abuse and its potential for side effects.
Future Directions
There are several future directions for the study of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone, including the development of new drugs and therapies based on its unique mechanism of action, the investigation of its potential for the treatment of various neurological disorders, and the exploration of its potential for use in other areas of scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone, and to determine its potential for use in clinical settings.
Synthesis Methods
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with thioamides, and the reaction of 2-aminobenzophenone with thioesters. These methods have been optimized to produce high yields of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone with high purity.
Scientific Research Applications
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic, anticonvulsant, and sedative properties, which make it a promising candidate for the development of new drugs and therapies for various neurological disorders.
properties
IUPAC Name |
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11-7-17(2)14-6-4-3-5-12(14)8-18(11)15(19)13-9-20-10-16-13/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJLLVPENCBOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1C(=O)C3=CSC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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